molecular formula C12H30BN B238067 Furaquinocin H CAS No. 134985-03-8

Furaquinocin H

Cat. No.: B238067
CAS No.: 134985-03-8
M. Wt: 418.4 g/mol
InChI Key: BELRYDYMOWPKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furaquinocin H is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Biochemical Characterization

Furaquinocin H, a natural polyketide-isoprenoid hybrid (meroterpenoid), exhibits antitumor activity. It is produced by the Streptomyces sp. strain KO-3988. A key component of its biosynthesis involves Fur7, a prenyltransferase. Fur7 attaches a geranyl group to a polyketide scaffold, playing a crucial role in furaquinocin production. Studies have identified the physiological polyketide substrate for Fur7 and its reaction products, enhancing understanding of the enzyme's biochemical properties and its role in furaquinocin biosynthesis (Kumano, Tomita, Nishiyama, & Kuzuyama, 2010).

Identification of Novel Intermediates

Research has identified novel intermediates in the biosynthesis of furaquinocin, such as 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione. These discoveries demonstrate the essential roles of various enzymes in the biosynthetic pathway, offering insights into the production mechanisms of Streptomyces meroterpenoids. This knowledge is vital for understanding the natural production and potential applications of this compound (Isogai, Nishiyama, & Kuzuyama, 2012).

Total Synthesis and Molecular Studies

Efforts in total synthesis of furaquinocins, including this compound, have been made. These syntheses employ techniques like Pd-catalyzed dynamic kinetic asymmetric transformation and reductive Heck cyclization. Such studies are crucial for understanding the structural complexity of furaquinocins and for potential pharmaceutical applications (Trost, Thiel, & Tsui, 2003).

Novel Analogues and Structural Variations

Research has also led to the discovery of novel furaquinocin analogues, such as Furaquinocins I and J. These compounds have structural variations, providing a deeper understanding of the structural diversity within this class of compounds and their potential biological activities (Panthee et al., 2011).

Development of Biosynthetic Platforms

Developing microbial biosynthetic platforms for terpenoids, including this compound, in Streptomyces species has been a focus of research. These platforms aim to enhance the production of valuable terpenoid compounds, potentially enabling large-scale production and broader applications (Khalid et al., 2017).

Properties

CAS No.

134985-03-8

Molecular Formula

C12H30BN

Molecular Weight

418.4 g/mol

IUPAC Name

3-[1,5-dihydroxy-4-(hydroxymethyl)pent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O8/c1-10-18(27)16-13(19(28)20(10)29-4)7-14(25)17-21(16)30-11(2)22(17,3)15(26)6-5-12(8-23)9-24/h5,7,11,15,23-26H,6,8-9H2,1-4H3

InChI Key

BELRYDYMOWPKNR-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(CO)CO)O

Synonyms

furaquinocin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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